3-Amino-1-benzhydryl-azetidine mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

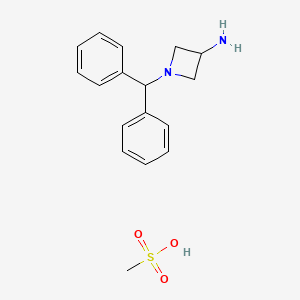

3-Amino-1-benzhydryl-azetidine mesylate is a chemical compound with the molecular formula C17H22N2O3S and a molecular weight of 334.44 g/mol . It is known for its unique structure, which includes an azetidine ring substituted with an amino group and a benzhydryl group, making it a valuable compound in various scientific research fields.

Métodos De Preparación

The synthesis of 3-Amino-1-benzhydryl-azetidine mesylate typically involves a two-step process. The first step is the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction forms the mesylate intermediate, which is then isolated by filtration . The second step involves treating the mesylate intermediate with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C, resulting in the formation of this compound as a mono acetate salt with yields ranging from 72% to 84% .

Análisis De Reacciones Químicas

3-Amino-1-benzhydryl-azetidine mesylate undergoes various chemical reactions, including:

Substitution Reactions: The mesylate group can be substituted with other nucleophiles to form different derivatives.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

3-Amino-1-benzhydryl-azetidine mesylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound is used in the production of various chemical products and materials

Mecanismo De Acción

Comparación Con Compuestos Similares

3-Amino-1-benzhydryl-azetidine mesylate can be compared with other azetidine derivatives, such as:

3-Amino-1-phenylazetidine: Similar structure but with a phenyl group instead of a benzhydryl group.

3-Amino-1-methylazetidine: Contains a methyl group instead of a benzhydryl group.

3-Amino-1-ethylazetidine: Features an ethyl group in place of the benzhydryl group.

The uniqueness of this compound lies in its benzhydryl substitution, which imparts distinct chemical and biological properties compared to other azetidine derivatives .

Actividad Biológica

3-Amino-1-benzhydryl-azetidine mesylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of benzhydrylamine with epichlorohydrin, followed by the introduction of a mesylate group. The compound can be characterized by its unique structural features that confer distinct chemical properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems.

Key Mechanisms:

- Receptor Binding: The compound may bind to various receptors, influencing signaling pathways and cellular responses.

- Enzyme Modulation: It has been shown to modulate the activity of certain enzymes, which can lead to alterations in metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Cytotoxicity: In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

Case Studies

Several case studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Table 1: Antimicrobial Activity Results

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

-

Cytotoxicity Assays:

- Research conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner.

- Table 2: Cytotoxicity Data

Cell Line IC50 (µM) HeLa 15 MCF-7 20

Propiedades

IUPAC Name |

1-benzhydrylazetidin-3-amine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICKOKVDHRVNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719232 |

Source

|

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-26-9 |

Source

|

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.